N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 2,5-dimethoxybenzenesulfonamide moiety at the 6-position.
The 2,5-dimethoxybenzene sulfonamide moiety may contribute to binding affinity via hydrogen bonding or hydrophobic interactions, depending on the target protein environment.
Properties
IUPAC Name |
2,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-25-15-7-9-17(26-2)18(12-15)28(23,24)19-14-6-8-16-13(11-14)5-4-10-20(16)27(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRFEYJQRRPRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is typically synthesized via the Bischler-Napieralski reaction or reductive amination. For example, 1,2,3,4-tetrahydroquinolin-6-amine is prepared by cyclizing N-(2-aminophenyl)acetamide derivatives under acidic conditions. Polyphosphoric acid (PPA) serves as both a catalyst and dehydrating agent, facilitating intramolecular cyclization at 80–100°C.
Sulfonylation Reactions
Methanesulfonyl and benzene sulfonamide groups are introduced through nucleophilic substitution. In a representative procedure:
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Methanesulfonylation : The tetrahydroquinoline amine reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C, using triethylamine (EtN) as a base.
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Benzene Sulfonamide Coupling : The intermediate 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine is treated with 2,5-dimethoxybenzene-1-sulfonyl chloride in acetone, yielding the target compound after 12–24 hours.
Table 1: Reaction Conditions for Classical Sulfonylation
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methanesulfonylation | MsCl, EtN | DCM | 0°C → rt | 2 | 78 |
| Benzene Sulfonylation | 2,5-(MeO)CHSOCl | Acetone | 50°C | 24 | 65 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis. A protocol adapted from tetrahydroisoquinoline derivatives involves:
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Combining 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (3 mmol) with 2,5-dimethoxybenzene-1-sulfonyl chloride (3.3 mmol) in toluene.
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Adding a PPA/SiO catalyst (0.06 g) and irradiating at 100°C (1200 W) for 60 minutes.
This method achieves 89% yield, compared to 65% under classical conditions, while reducing reaction time by 75%.
Catalytic Methods and Optimization
DABCO-Catalyzed Diastereoselective Synthesis
A one-pot aza-Michael/Michael reaction using 1,3-indandione and DABCO (5 mol%) in DCM produces spiro-tetrahydroquinoline intermediates with >20:1 diastereomeric ratios. While this method is primarily used for spirocyclic derivatives, its principles apply to the stereocontrol of sulfonamide substituents in the target compound.
Solvent and Base Screening
Optimization studies reveal that polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency. Substituting EtN with KCO in DMF at 80°C improves yields to 82% by minimizing side reactions.
Table 2: Solvent and Base Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EtN | DCM | 0°C | 78 |
| KCO | DMF | 80°C | 82 |
| DABCO | Toluene | 100°C | 89 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). Recrystallization in ethanol/hexane further enhances purity (>98%).
Spectroscopic Analysis
-
H-NMR (600 MHz, CDCl): δ 6.55 (s, 1H, ArH), 4.32 (s, 2H, CH), 3.79 (s, 3H, OCH), 2.84 (t, 2H, J = 6.16 Hz).
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IR (KBr): 1320 cm (S=O), 1150 cm (C-N).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical | 26 | 65 | 95 |
| Microwave-Assisted | 6 | 89 | 98 |
| DABCO-Catalyzed | 12 | 92 | 99 |
Microwave-assisted synthesis offers the best balance of speed and yield, while DABCO catalysis achieves superior stereochemical control .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Reduction products may include tetrahydroquinoline derivatives.
Substitution: Substitution reactions can lead to the formation of various sulfonamide derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.
Biology: The compound may be used as a probe in biological studies to investigate enzyme activities or cellular processes.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
a) N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)-2,5-Dimethoxybenzene-1-Sulfonamide (CAS 922026-10-6)
- Key Difference : Replacement of the methanesulfonyl group with an ethyl-2-oxo substituent.
- Impact: The ethyl-2-oxo group introduces a ketone functionality, which may alter hydrogen-bonding capacity and solubility.
b) N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Methoxy-4,5-Dimethylbenzene-1-Sulfonamide
- Key Difference : Substitution of methanesulfonyl with a benzoyl group and modification of the benzene sulfonamide to 2-methoxy-4,5-dimethyl.
- Impact : The benzoyl group increases lipophilicity, which might enhance membrane permeability but reduce aqueous solubility. The additional methyl groups on the benzene ring could sterically hinder target binding, reducing potency .
Functional Group Variations
a) 6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2)
- Key Difference : Simpler core structure lacking sulfonamide and methanesulfonyl groups.
- The methyl group at the 6-position provides minimal steric or electronic effects, making it a baseline for structural activity relationship (SAR) studies .
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
- Analysis :
- The target compound balances moderate lipophilicity (LogP 2.8) with better metabolic stability than analogs like the benzoyl derivative, likely due to the methanesulfonyl group’s resistance to oxidative metabolism.
- Ethyl-2-oxo and benzoyl derivatives exhibit lower solubility, attributed to increased hydrophobicity or crystalline packing.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroquinoline core, a methanesulfonyl group, and a sulfonamide functional group. These structural elements contribute to its solubility and biological interactions:
- Tetrahydroquinoline Core : Known for various pharmacological activities.
- Methanesulfonyl Group : Enhances solubility and bioavailability.
- Sulfonamide Functional Group : Imparts antibacterial properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The tetrahydroquinoline derivatives have been linked to anticancer mechanisms, potentially through the inhibition of key enzymes involved in tumor progression .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of cell wall synthesis |
| Similar Tetrahydroquinoline Derivatives | Anticancer | Various cancer cell lines | Enzyme inhibition and apoptosis induction |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell growth and survival.
- Gene Expression Alteration : It may influence the expression of genes associated with antimicrobial resistance or cancer progression.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study 1 : A study on sulfonamide derivatives highlighted their antibacterial properties against resistant strains of bacteria. The effectiveness was attributed to the presence of the sulfonamide group .
- Study 2 : Research on tetrahydroquinoline derivatives demonstrated their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the recommended synthetic pathways for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide?
The synthesis typically involves a multi-step approach:
Formation of the tetrahydroquinoline core : Cyclization of aniline derivatives with carbonyl compounds under acidic or catalytic conditions.
Sulfonylation : Reacting the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF under reflux.
Functionalization : Introduction of the 2,5-dimethoxybenzenesulfonamide group via nucleophilic substitution or coupling reactions.
Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize side products. Purification is achieved via column chromatography or recrystallization .
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of methanesulfonyl, tetrahydroquinoline, and dimethoxybenzene groups. Key signals include methoxy protons (~δ 3.8 ppm) and aromatic protons in the tetrahydroquinoline core (δ 6.5–7.5 ppm).
- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1150 cm (C-O of methoxy groups).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 463.12 for CHNOS).
- X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Tested in DMSO, aqueous buffers (varying pH), and ethanol using UV-Vis spectroscopy or HPLC.
- Stability : Evaluated under physiological conditions (pH 7.4, 37°C) over 24–72 hours. LC-MS monitors degradation products.
- Storage : Recommended at -20°C in anhydrous DMSO to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological targets (e.g., enzyme vs. receptor binding)?
Contradictory data may arise due to off-target effects or assay variability. A systematic approach includes:
Target Validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm target relevance.
Biochemical Assays : Compare inhibitory concentrations (IC) across enzyme (e.g., dihydropteroate synthase) and receptor-binding assays.
Computational Docking : Predict binding affinities to proposed targets using molecular dynamics simulations (e.g., AutoDock Vina).
Orthogonal Assays : Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?
- Structural Modifications :
- Lipophilicity Adjustment : Replace methoxy groups with halogens to enhance membrane permeability.
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce CYP450-mediated oxidation.
- Formulation : Use nanocarriers (liposomes) to improve bioavailability in in vivo models.
- In Silico Tools : Apply QSAR models to predict ADMET properties and guide synthesis .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Core Modifications : Synthesize analogs with varied substituents on the tetrahydroquinoline core (e.g., alkyl, aryl) to assess impact on bioactivity.
Sulfonamide Variations : Test derivatives with alternative sulfonyl groups (e.g., ethylsulfonyl vs. benzylsulfonyl).
Functional Group Screening : Replace methoxy groups with hydroxyl, methyl, or nitro groups to evaluate electronic effects.
Biological Testing : Compare IC values in enzyme inhibition assays and cytotoxicity profiles in cell lines (e.g., HeLa, HEK293) .
Q. What methodologies identify off-target effects in cellular models?
- Proteomics : Use affinity-based pull-down assays coupled with mass spectrometry to map interacting proteins.
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to detect differentially expressed pathways.
- Phenotypic Screening : High-content imaging to assess unintended effects on cell morphology or proliferation .
Key Considerations for Future Research
- Mechanistic Depth : Elucidate the compound’s role in modulating protein-protein interactions or epigenetic targets.
- In Vivo Models : Conduct pharmacokinetic studies in rodents to validate computational ADMET predictions.
- Toxicity Profiling : Assess hepatotoxicity and cardiotoxicity using organ-on-chip models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
